Mitochondrial fusion promoter M1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

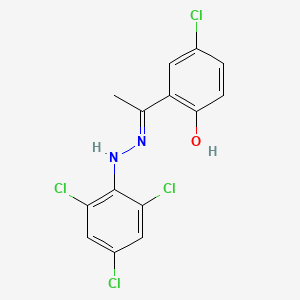

IUPAC Name |

4-chloro-2-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVDGZYJHHYIIU-FBCYGCLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Mitochondrial Fusion Promoter M1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial Fusion Promoter M1 is a cell-permeable hydrazone compound that has emerged as a significant modulator of mitochondrial dynamics. It actively promotes the fusion of mitochondria, particularly in cells exhibiting mitochondrial fragmentation, thereby playing a protective role against associated cell death. The primary mechanism of M1 involves enhancing the expression and activity of key mitochondrial fusion proteins, notably Optic Atrophy 1 (Opa1), and influencing upstream signaling pathways such as PI3K/AKT.[1][2] Its action restores mitochondrial morphology, improves cellular respiration, and mitigates oxidative stress, demonstrating therapeutic potential in a range of disease models, including diabetic cardiomyopathy, neurodegenerative conditions, and inflammatory disorders.[1][2][3] This document provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to M1.

Core Mechanism of Action

The precise molecular target of M1 is an area of active investigation, but current evidence points to a mechanism that is dependent on the cell's existing mitochondrial fusion machinery. Unlike a direct agonist, M1 appears to facilitate the function of core fusion proteins.

2.1 OPA1-Dependent Mitochondrial Fusion

A key aspect of M1's mechanism is its reliance on and promotion of Optic Atrophy 1 (OPA1), a dynamin-related GTPase essential for inner mitochondrial membrane fusion.[2][4] In models of diabetic cardiomyopathy, the therapeutic effects of M1 were nullified when OPA1 was silenced, indicating that OPA1 is necessary for M1's function.[2] M1 administration leads to a significant increase in the expression of OPA1, which in turn enhances mitochondrial respiratory capacity and reduces the production of mitochondria-derived superoxide.[2] While M1 also increases the expression of outer membrane fusion proteins Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) in certain contexts, its functional dependence on OPA1 appears to be central.[2][5]

2.2 Inhibition of the PI3K/AKT Signaling Pathway

In models of cigarette smoke-induced airway inflammation, M1 was found to exert its protective effects by inhibiting the activation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1][6] Chronic inflammation and oxidative stress can lead to excessive PI3K/AKT activation, which contributes to mitochondrial dysfunction. By suppressing this pathway, M1 mitigates the release of pro-inflammatory cytokines (IL-6, IL-8, TNF-α), reduces oxidative stress markers (MDA, ROS), and restores the balance of mitochondrial dynamics proteins.[1] This pathway represents a significant upstream regulatory mechanism through which M1 influences mitochondrial health.

2.3 Independence from ATP Synthase and Basal Fusion Machinery Requirement

Early hypotheses suggested M1's mechanism might involve the catalytic subunits of ATP synthase.[7] However, subsequent studies in human induced pluripotent stem cells (iPSCs) showed that M1 promotes fusion without altering the expression of ATP synthase subunits ATP5A or ATP5B, suggesting this is not its primary mechanism.[7] It is critical to note that the pro-fusion effect of M1 is dependent on a basal level of fusion activity; it does not promote fusion in cells where both Mfn1/2 or OPA1 have been knocked out.[7] This underscores its role as a promoter or facilitator rather than a direct initiator of fusion in the absence of the core machinery.

Diagram 1: Proposed Signaling Pathways for M1

Caption: Proposed mechanism of M1 action via OPA1 upregulation and PI3K/AKT inhibition.

Quantitative Data Summary

The effects of M1 have been quantified across various experimental models. The tables below summarize these findings.

Table 1: In Vitro Efficacy of this compound

| Cell Type | M1 Concentration | Treatment Duration | Key Quantitative Effects |

| Mfn1-/- MEFs | EC50: 5.3 µM | - | Induces mitochondrial elongation.[8] |

| Mfn2-/- MEFs | EC50: 4.42 µM | - | Induces mitochondrial elongation.[8] |

| Mfn1/2 KO Fibroblasts | 5-25 µM | 24 h | Promotes mitochondrial elongation.[5][9] |

| BRIN-BD11 Pancreatic β cells | 20 µM | 12 h | Decreases mitochondrial ROS to 1.0±0.44 fold; enhances mitochondrial membrane potential from 0.29±0.05 to 0.5±0.07 fold.[5][9] |

| TM3 Mouse Leydig Cells | 1 µM | 12 h | Significantly increases expression of Mfn1, Mfn2, and Opa1 that were reduced by TPHP exposure.[5] |

| BEAS-2B Airway Epithelial Cells | - | - | Reduces CSE-induced release of IL-6, IL-8, TNF-α; reduces MDA and ROS levels; increases SOD activity.[1] |

| SH-SY5Y Cells | 5 µM | - | Protects against MPP+-induced mitochondrial fragmentation and cytotoxicity.[8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | M1 Dosage | Administration | Key Quantitative Effects |

| Rats with Cardiac I/R Injury | 2 mg/kg | Intravenous | Significantly protects against brain damage; increases BBB tight junction proteins; reduces macrophage infiltration.[5][9] |

| Diabetic Rats (DCM model) | 2 mg/kg/day | Intraperitoneal | Attenuates the reduction in Opa1 expression; improves mitochondrial function and alleviates DCM.[2] |

| Rats with Doxorubicin-induced 'Chemobrain' | 2 mg/kg | - | Improves novel object recognition deficits.[8] |

Experimental Protocols

The following sections detail common methodologies used to investigate the mechanism of action of M1.

4.1 Cell Culture and M1 Treatment

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs) (WT, Mfn1-/-, Mfn2-/-), pancreatic β-cells (BRIN-BD11), human iPSCs, and airway epithelial cells (BEAS-2B) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for MEFs, RPMI-1640 for β-cells) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

M1 Preparation: A stock solution of M1 is prepared in DMSO (e.g., 15 mM). For experiments, the stock is diluted in culture medium to final working concentrations (typically 1-25 µM). A vehicle control (DMSO) is run in parallel.

-

Treatment: Cells are seeded and allowed to adhere before being treated with M1-containing or vehicle media for a specified duration (e.g., 12-48 hours).

4.2 Assessment of Mitochondrial Morphology

-

Staining: Cells grown on coverslips are incubated with mitochondria-specific fluorescent probes like MitoTracker Red CMXRos (50-100 nM) for 15-30 minutes.

-

Fixation and Imaging: Cells are fixed with 4% paraformaldehyde, mounted on slides, and imaged using fluorescence or confocal microscopy.

-

Quantitative Analysis: Mitochondrial morphology is categorized (e.g., fragmented, tubular, networked). For quantitative assessment, at least 100-500 cells per condition are counted, and the percentage of cells in each category is determined.[7] Mitochondrial length and aspect ratio can be measured using image analysis software (e.g., ImageJ/Fiji).

4.3 Western Blotting for Protein Expression

-

Lysate Preparation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight at 4°C with primary antibodies against target proteins (e.g., OPA1, Mfn2, DRP1, p-AKT, total-AKT, β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

4.4 Cellular Respiration and Function Assays

-

Oxygen Consumption Rate (OCR): Real-time OCR is measured using an extracellular flux analyzer (e.g., Seahorse XF). This assay assesses basal respiration, ATP production, and maximal respiration. M1's ability to prevent impairment of OCR in stressed cells is a key functional readout.[5][9]

-

Mitochondrial Membrane Potential (ΔΨm): ΔΨm is assessed using fluorescent dyes like JC-1 or TMRE. A decrease in the red/green fluorescence ratio of JC-1 or a decrease in TMRE intensity indicates depolarization and mitochondrial dysfunction.

-

Reactive Oxygen Species (ROS) Measurement: Mitochondrial ROS levels are measured using probes like MitoSOX Red. Fluorescence intensity is quantified via flow cytometry or fluorescence microscopy.

Diagram 2: General Experimental Workflow for Studying M1

Caption: A typical workflow for investigating the cellular effects of M1.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that operates by modulating the cellular machinery of mitochondrial dynamics. Its mechanism is multifaceted, primarily centered on an OPA1-dependent promotion of mitochondrial fusion and the inhibition of pro-inflammatory signaling pathways like PI3K/AKT. By restoring a fused mitochondrial network, M1 enhances cellular respiration, reduces oxidative stress, and confers significant cytoprotective effects. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers aiming to further elucidate its mechanisms and explore its therapeutic applications in a variety of diseases underpinned by mitochondrial dysfunction.

References

- 1. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Mitochondrial Fusion Promoter M1: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health and function. Dysregulation of these processes is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions. The small molecule M1 has emerged as a potent promoter of mitochondrial fusion, offering a valuable tool for studying mitochondrial biology and a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental application of Mitochondrial Fusion Promoter M1. It is intended to serve as a resource for researchers and drug development professionals working in the field of mitochondrial medicine.

Discovery and Chemical Properties

This compound, with the chemical name (E)-4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol, is a cell-permeable hydrazone compound.[1][2] It was identified through screening for small molecules that could promote mitochondrial fusion.[3][4]

Table 1: Chemical and Physical Properties of M1

| Property | Value | Reference |

| IUPAC Name | (E)-4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol | [1] |

| Molecular Formula | C₁₄H₁₀Cl₄N₂O | [1][5] |

| Molecular Weight | 364.05 g/mol | [1][4] |

| CAS Number | 219315-22-7 | [1][4] |

| Appearance | White to beige powder | [2] |

| Solubility | Soluble in DMSO and methanol. | [1][6] |

| Purity | ≥95% (HPLC) | [2] |

Synthesis

A potential two-step synthesis is proposed:

-

Diazotization of 2,4,6-trichloroaniline (B165571): 2,4,6-trichloroaniline would be treated with sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

-

Japp-Klingemann reaction: The diazonium salt would then be reacted with a β-keto ester, such as ethyl 2-chloroacetoacetate, followed by hydrolysis and decarboxylation to yield the final hydrazone product, M1.

It is important to note that this is a generalized and hypothetical synthesis scheme. The specific reaction conditions, solvents, catalysts, and purification methods would need to be optimized for the successful synthesis of M1.

Mechanism of Action and Biological Effects

M1 promotes mitochondrial fusion, leading to the formation of elongated and interconnected mitochondrial networks.[7] This effect has been observed in various cell types, including those deficient in the canonical mitochondrial fusion proteins Mitofusin-1 (Mfn1) and Mitofusin-2 (Mfn2).[1][8] The pro-fusion activity of M1 is dependent on the presence of OPA1, a key protein of the inner mitochondrial membrane fusion machinery. M1 treatment has been shown to increase the expression of mitochondrial fusion proteins Mfn1, Mfn2, and Opa1 in some contexts.[8]

The precise molecular mechanism by which M1 promotes fusion is still under investigation. One identified signaling pathway modulated by M1 is the PI3K/AKT pathway.[9] Studies have shown that M1 can inhibit the activation of this pathway, which in turn plays a role in its protective effects against inflammation and oxidative stress.[9]

The biological effects of M1 are extensive and include:

-

Preservation of mitochondrial function and cellular respiration. [8]

-

Protection against mitochondrial fragmentation-associated cell death. [4]

-

Alleviation of cardiac and brain damage in ischemia/reperfusion injury models. [8]

-

Promotion of axon regeneration after nerve injury. [3]

-

Enhancement of glucose-stimulated insulin (B600854) secretion in pancreatic β-cells. [5]

Quantitative Data Summary

The following tables summarize the quantitative effects of M1 as reported in various studies.

Table 2: In Vitro Efficacy of M1

| Cell Type | M1 Concentration | Treatment Duration | Observed Effect | Reference |

| Mfn1-/- or Mfn2-/- MEFs | EC₅₀ = 5.3 µM and 4.42 µM | - | Induction of mitochondrial elongation | [6] |

| SH-SY5Y cells | 5 µM | - | Protection against MPP+-induced mitochondrial fragmentation and cytotoxicity | [6] |

| TM3 mouse Leydig cells | 1 µM | 12 h | Attenuation of TPHP-induced mitochondrial reduction and abnormal alignment | [8] |

| BRIN-BD11 pancreatic beta cells | 20 µM | 12 h | Decrease in mitochondrial ROS to 1.0±0.44 fold | [8] |

| BRIN-BD11 pancreatic beta cells | 20 µM | 12 h | Enhancement of mitochondrial membrane potential from 0.29±0.05 fold to 0.5±0.07 fold | [8] |

| Human iPSCs | 5 and 10 µM | 48 h | Significant reduction in the proportion of granular mitochondria | [10] |

Table 3: In Vivo Efficacy of M1

| Animal Model | M1 Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |

| Rats with cardiac I/R injury | 2 mg/kg | Intravenous | - | Significant protection against brain damage | [8] |

| Rats with doxorubicin-induced cognitive impairment | 2 mg/kg | - | - | Improvement in novel object recognition deficits | [6] |

| Aged rats | 2 mg/kg/day | Intraperitoneal | 6 weeks | Gradual decrease in testosterone (B1683101) levels and weight | [11] |

Experimental Protocols

Assessment of Mitochondrial Morphology

Objective: To quantify changes in mitochondrial morphology (e.g., elongation, fragmentation) in response to M1 treatment.

Materials:

-

Cells of interest

-

Culture medium

-

This compound (stock solution in DMSO)

-

MitoTracker dye (e.g., MitoTracker Red CMXRos) or transfection with mitochondrially targeted fluorescent protein (e.g., mt-GFP)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

-

Fluorescence microscope (confocal recommended)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips. Allow cells to adhere and grow to the desired confluency. Treat cells with the desired concentration of M1 (or vehicle control, e.g., DMSO) for the specified duration (e.g., 5-25 µM for 24 hours).[8]

-

Mitochondrial Staining (for live-cell imaging or fixed cells):

-

Live-cell imaging: Incubate cells with a mitochondrial dye (e.g., 100 nM MitoTracker Red CMXRos) for 15-30 minutes at 37°C. Wash with pre-warmed medium before imaging.

-

Fixed-cell imaging: After M1 treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Proceed with immunofluorescence staining for a mitochondrial marker (e.g., TOM20) or analyze the fluorescence of a previously expressed mitochondrial reporter.

-

-

Image Acquisition: Acquire images using a fluorescence microscope. For optimal resolution, use a high-magnification objective (e.g., 63x or 100x oil immersion). Capture Z-stacks to obtain a three-dimensional representation of the mitochondrial network.

-

Image Analysis (using ImageJ/Fiji):

-

Open the Z-stack and create a maximum intensity projection.

-

Convert the image to 8-bit.

-

Apply a background subtraction method (e.g., rolling ball).

-

Threshold the image to create a binary mask of the mitochondria.

-

Use the "Analyze Particles" function to measure mitochondrial parameters. Key parameters to quantify include:

-

Area: The size of individual mitochondria.

-

Perimeter: The length of the mitochondrial outline.

-

Aspect Ratio: The ratio of the major to the minor axis of the mitochondrion (a measure of elongation).

-

Circularity/Roundness: A value from 0 to 1, where 1 represents a perfect circle (indicative of fragmentation).

-

Feret's Diameter: The longest distance between any two points along the mitochondrial boundary.

-

-

In Vivo Administration of M1 for Axon Regeneration Studies

Objective: To assess the effect of M1 on axon regeneration in a rodent model of nerve injury.

Materials:

-

Rodent model of nerve injury (e.g., optic nerve crush or sciatic nerve crush)

-

This compound

-

Vehicle (e.g., DMSO and saline)

-

Surgical instruments

-

Tissue processing reagents for histology

-

Fluorescence microscope

Procedure:

-

Animal Model and Injury: Perform the desired nerve injury surgery on anesthetized animals according to an approved institutional animal care and use committee (IACUC) protocol.

-

M1 Administration:

-

Tissue Collection and Processing: At the end of the treatment period, euthanize the animals and collect the relevant nervous tissue (e.g., optic nerve, sciatic nerve, dorsal root ganglia). Process the tissue for histological analysis (e.g., cryosectioning or paraffin (B1166041) embedding).

-

Analysis of Axon Regeneration:

-

Immunohistochemistry: Stain tissue sections with antibodies against markers of regenerating axons (e.g., SCG10, GAP-43).

-

Anterograde Tracing: Inject a fluorescent tracer (e.g., cholera toxin subunit B) into the neuronal cell bodies to label the regenerating axons.

-

Quantification: Acquire images of the stained or traced axons and quantify the extent of regeneration. This can be done by measuring the number and length of regenerating axons distal to the injury site.

-

Signaling Pathway and Experimental Workflow Visualizations

M1 and the PI3K/AKT Signaling Pathway

M1 has been shown to mitigate inflammation and oxidative stress by inhibiting the PI3K/AKT signaling pathway.[9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases [aginganddisease.org]

- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 5. Interaction between the PI3K/AKT pathway and mitochondrial autophagy in macrophages and the leukocyte count in rats with LPS-induced pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AKT3 controls mitochondrial biogenesis and autophagy via regulation of the major nuclear export protein CRM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Cell Signaling Technology [cellsignal.com]

- 8. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Requirement of Myeloid Cells for Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Mitochondrial Shape with ImageJ | Springer Nature Experiments [experiments.springernature.com]

- 11. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Mitochondrial Fusion Promoter M1 on Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis and bioenergetic efficiency. The process of mitochondrial fusion, mediated by proteins such as Mitofusins (Mfn1 and Mfn2) and Optic Atrophy 1 (OPA1), is crucial for the exchange of mitochondrial DNA and proteins, ensuring the integrity of the mitochondrial network and optimizing cellular respiration. Dysregulation of mitochondrial dynamics has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. The small molecule Mitochondrial Fusion Promoter M1 has emerged as a significant modulator of mitochondrial dynamics, demonstrating a capacity to enhance mitochondrial fusion and, consequently, improve cellular respiration.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the effects of M1 on cellular respiration, including a summary of key quantitative findings, detailed experimental protocols, and a depiction of the relevant signaling pathways.

Introduction to Mitochondrial Fusion and M1

Mitochondrial dynamics, the balance between fusion and fission, play a pivotal role in cellular health. Mitochondrial fusion allows for the complementation of damaged mitochondria with healthy ones, maintaining a robust and functional mitochondrial population. This process is essential for efficient ATP production through oxidative phosphorylation. The key proteins involved in outer mitochondrial membrane fusion are Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), while OPA1 is responsible for inner mitochondrial membrane fusion.

This compound is a cell-permeable hydrazone compound that has been shown to promote mitochondrial fusion.[8] Studies have indicated that M1 can protect cells from mitochondrial fragmentation-associated cell death.[2][3][6][8][9] By promoting a more fused mitochondrial network, M1 enhances mitochondrial function and cellular respiration.[1][4][5][7] This has significant therapeutic implications for diseases characterized by mitochondrial dysfunction.

Quantitative Effects of M1 on Cellular Respiration

Several studies have demonstrated the positive impact of M1 on cellular respiration parameters. While the raw data from these studies are proprietary, this section summarizes the key findings in a structured format to facilitate comparison. The primary methods for assessing cellular respiration include measuring the oxygen consumption rate (OCR) using extracellular flux analyzers (e.g., Seahorse XF Analyzer) and quantifying ATP production.

Table 1: Effect of M1 on Oxygen Consumption Rate (OCR)

| Cell Type | Condition | M1 Concentration | Observed Effect on OCR | Reference |

| Pancreatic β-cells | Cholesterol-induced stress | 20 µM | Prevents the impairment of OCR | [1][5] |

| Airway Epithelial Cells (BEAS-2B) | Cigarette smoke extract (CSE) exposure | Pre-treatment | Protects mitochondrial function (inferred from reduced oxidative stress) | [1] |

| Effector T cells | In vitro culture | Not specified | Induces a memory T cell morphology, associated with enhanced oxidative phosphorylation | [2][3][6][9] |

Table 2: Effect of M1 on ATP Production and Mitochondrial Membrane Potential

| Cell Type | Condition | M1 Concentration | Observed Effect | Reference |

| BRIN-BD11 Pancreatic β-cells | Cholesterol-induced stress | 20 µM | Enhances mitochondrial membrane potential from 0.29±0.05 fold to 0.5±0.07 fold | [5] |

| Pancreatic β-cells | Cholesterol-induced stress | 20 µM | Potentiates glucose-stimulated insulin-secretion (GSIS), which is ATP-dependent | [2][3][6][9][10] |

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for M1 is still under investigation, but it is known to modulate the expression and activity of key mitochondrial fusion proteins. Furthermore, recent studies suggest the involvement of the PI3K-AKT signaling pathway in mediating the protective effects of M1.

Modulation of Mitochondrial Fusion Proteins

M1 has been shown to increase the expression of essential mitochondrial fusion proteins, Mfn1, Mfn2, and OPA1. This upregulation shifts the dynamic balance towards fusion, leading to a more interconnected and functional mitochondrial network.

References

- 1. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for determining oxygen consumption rates of static cultures from microplate measurements of pericellular dissolved oxygen concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content.protocols.io [content.protocols.io]

- 4. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 5. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Instruction of Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. T cell metabolism drives immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dynamic Mitochondria of M1 Macrophages: A Technical Guide to Morphology and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pro-inflammatory M1 macrophages are central players in the innate immune response and are characterized by a profound metabolic reprogramming towards glycolysis. This metabolic shift is intricately linked to dynamic changes in mitochondrial morphology, a process governed by the delicate balance between fission and fusion events. This technical guide provides an in-depth exploration of the role of M1 macrophages in mitochondrial dynamics, detailing the signaling pathways, key molecular players, and the resulting morphological changes. We address the existing debate on whether M1 macrophage mitochondria are predominantly fragmented or elongated, presenting evidence that suggests a time-dependent and stimulus-specific response. Furthermore, this guide offers detailed experimental protocols for the assessment of mitochondrial dynamics and presents quantitative data from the literature in structured tables to facilitate comparative analysis.

Introduction: The M1 Macrophage and Its Mitochondrial Landscape

M1 macrophages, classically activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), are critical for host defense against pathogens.[1] This activation triggers a metabolic switch, often referred to as the "Warburg effect," characterized by enhanced glycolysis and a truncated tricarboxylic acid (TCA) cycle.[2] This metabolic rewiring is not merely an energy adaptation but also a signaling hub that influences the inflammatory functions of the macrophage. Central to this metabolic and functional plasticity are the mitochondria, which undergo significant morphological and functional alterations.

Mitochondrial dynamics, the continuous processes of fission (division) and fusion (merging), are essential for maintaining mitochondrial health, quality control, and adapting cellular metabolism to environmental cues. In M1 macrophages, these dynamics are tightly regulated to support their pro-inflammatory phenotype.

M1 Mitochondrial Morphology: A Tale of Two Phenotypes

The morphology of mitochondria in M1 macrophages has been a subject of some debate in the scientific literature. Some studies report a fragmented mitochondrial network, characterized by small, punctate mitochondria, while others describe an elongated and interconnected mitochondrial reticulum.[3][4][5]

A growing body of evidence suggests that these seemingly contradictory findings can be reconciled by considering the timing of the inflammatory stimulus. Upon initial activation with LPS, macrophages exhibit a rapid increase in mitochondrial fission, leading to a fragmented phenotype within the first few hours.[3][6] This early fragmentation is thought to be crucial for the initiation of the inflammatory response. However, at later time points (e.g., 24 hours post-stimulation), a shift towards mitochondrial elongation has been observed.[2][7] This temporal change highlights the dynamic nature of the mitochondrial network in response to pro-inflammatory signals.

Therefore, the mitochondrial morphology in M1 macrophages is not static but rather a dynamic process that evolves over the course of the inflammatory response. Early fragmentation may facilitate rapid signaling and metabolic shifts, while later elongation could be associated with sustained pro-inflammatory function or a transition towards a resolution phase.

Key Molecular Players in M1 Mitochondrial Dynamics

The morphological changes in M1 macrophage mitochondria are orchestrated by a set of highly conserved GTPases that regulate fission and fusion.

-

Mitochondrial Fission: The primary driver of mitochondrial fission is the cytosolic protein Dynamin-related protein 1 (Drp1) . Upon activation, Drp1 translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondrion, leading to its division.[8] Drp1 recruitment to the mitochondria is facilitated by adaptor proteins on the outer mitochondrial membrane, including Mitochondrial fission factor (Mff) and Mitochondrial fission 1 protein (Fis1) .

-

Mitochondrial Fusion: Mitochondrial fusion is a two-step process involving the fusion of the outer and inner mitochondrial membranes. Fusion of the outer membrane is mediated by Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) .[2] The fusion of the inner membrane is controlled by Optic atrophy 1 (OPA1) .[2]

In M1 macrophages, the balance between these fission and fusion proteins is altered to favor the observed morphological changes.

Signaling Pathways Governing M1 Mitochondrial Dynamics

The activation of M1 macrophages by stimuli like LPS initiates a cascade of signaling events that directly impact the mitochondrial fission/fusion machinery.

The TLR4-MyD88-Drp1 Axis

A key pathway in LPS-induced mitochondrial fission involves the Toll-like receptor 4 (TLR4) and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88).[9][[“]][11][12] Upon LPS binding, TLR4 activates a signaling cascade that leads to the post-translational modification and activation of Drp1. Specifically, this pathway promotes the dephosphorylation of Drp1 at serine 656, a modification that enhances its fission activity.[9]

The Role of STAT2 in Drp1 Activation

Another important signaling molecule in this context is the Signal Transducer and Activator of Transcription 2 (STAT2). LPS stimulation has been shown to promote the expression of both STAT2 and Drp1.[13][14] STAT2 can then directly phosphorylate Drp1 at serine 616, a key activating modification that promotes its translocation to the mitochondria and subsequent fission activity.[13][14]

References

- 1. MITOCHONDRIA in Monocytes and Macrophages-Implications for Translational and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mitochondrial dynamics at the intersection of macrophage polarization and metabolism [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Alterations in mitochondrial morphology as a key driver of immunity and host defence | EMBO Reports [link.springer.com]

- 6. researchgate.net [researchgate.net]

- 7. Pro-inflammatory macrophages produce mitochondria-derived superoxide by reverse electron transport at complex I that regulates IL-1β release during NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. δPKC-Mediated Drp1 Phosphorylation Impacts Macrophage Mitochondrial Function and Inflammatory Response to Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Stat2-Drp1 mediated mitochondrial mass increase is necessary for pro-inflammatory differentiation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Core Signaling Pathways Modulated by Mitochondrial Fusion Promoter M1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular health, regulating organelle quality control, bioenergetics, and signaling. Dysregulation of these processes is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. The small molecule hydrazone, Mitochondrial Fusion Promoter M1, has emerged as a key pharmacological tool to investigate and potentially ameliorate conditions associated with excessive mitochondrial fragmentation. This technical guide provides an in-depth analysis of the core signaling pathways affected by M1, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to this compound

This compound is a cell-permeable hydrazone compound that enhances mitochondrial fusion. It has been demonstrated to promote the elongation of mitochondria, particularly in cells exhibiting fragmented mitochondrial networks.[1][2] The pro-fusion activity of M1 is dependent on the core mitochondrial fusion machinery, as it does not induce fusion in cells lacking Mitofusin-1/2 (Mfn1/2) or Optic Atrophy 1 (OPA1).[1] M1's ability to restore mitochondrial morphology and function has been observed in various cell types and disease models, highlighting its therapeutic potential.[3][4][5]

Core Signaling Pathways and Cellular Processes Modulated by M1

M1 exerts its influence on cellular physiology primarily by modulating mitochondrial dynamics, which in turn impacts a cascade of downstream signaling pathways and cellular processes.

Mitochondrial Dynamics and Morphology

The primary and most direct effect of M1 is the promotion of mitochondrial fusion. This leads to a shift from a fragmented, punctate mitochondrial morphology to an elongated, tubular network. This morphological change is associated with enhanced mitochondrial function and cellular health.

-

Mechanism of Action : M1's precise molecular target is not fully elucidated, but it is known to facilitate the fusion process mediated by the mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and OPA1 on the inner mitochondrial membrane.[1][6] M1 treatment has been shown to increase the expression of key fusion proteins.[7][8]

-

Key Proteins Involved :

-

Mitofusin-1 (Mfn1) & Mitofusin-2 (Mfn2) : GTPases on the outer mitochondrial membrane essential for outer membrane fusion.

-

Optic Atrophy 1 (OPA1) : A dynamin-related GTPase of the inner mitochondrial membrane that mediates inner membrane fusion.[9][10][11]

-

Dynamin-related protein 1 (Drp1) & Fission 1 protein (Fis1) : Key proteins mediating mitochondrial fission, the process that opposes fusion. M1 has been shown to decrease the expression of fission proteins in some contexts.[8]

-

Diagram: M1's Core Effect on Mitochondrial Dynamics

Caption: M1 promotes mitochondrial fusion by enhancing the activity of Mfn1/2 and OPA1.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial signaling cascade involved in cell survival, growth, and proliferation. Aberrant activation of this pathway is often associated with inflammatory conditions.

-

M1's Role : In the context of cigarette smoke-induced airway inflammation, M1 has been shown to inhibit the activation of the PI3K/AKT signaling pathway.[8] This inhibitory action contributes to its anti-inflammatory and anti-oxidative stress effects.[8][12]

Diagram: M1's Inhibition of the PI3K/AKT Pathway

Caption: M1 mitigates inflammation by inhibiting the PI3K/AKT signaling pathway.

Cellular Respiration and Bioenergetics

By promoting a more fused and efficient mitochondrial network, M1 enhances cellular respiration and overall bioenergetic capacity.

-

Effects on Respiration : M1 has been observed to preserve the oxygen consumption rate (OCR) in cells exposed to metabolic stressors like high cholesterol.[7] It also prevents the impairment of non-mitochondrial respiration and the extracellular acidification rate (ECAR).[7]

-

Insulin Secretion : In pancreatic beta cells, M1 restores Glucose-Stimulated Insulin Secretion (GSIS) that is impaired by cholesterol accumulation.[3][7]

Apoptosis and Cell Survival

Mitochondrial morphology is intricately linked to the intrinsic apoptotic pathway. Mitochondrial fragmentation is an early event in apoptosis, while fusion is generally pro-survival.

-

Anti-Apoptotic Effects : M1 has been shown to reduce apoptosis in various models.[7][13] For example, it protects against brain damage and apoptosis in rats with cardiac ischemia/reperfusion injury.[4][7] It also reduces apoptosis in mouse Leydig cells induced by organophosphates.[13]

Oxidative Stress and Inflammation

M1 demonstrates significant anti-oxidative and anti-inflammatory properties, which are likely secondary to its effects on mitochondrial function and the PI3K/AKT pathway.

-

Reduction of Oxidative Stress : M1 treatment decreases mitochondrial reactive oxygen species (mitoROS) and malondialdehyde (MDA) levels, while increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[7][8]

-

Anti-inflammatory Action : M1 reduces the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[8][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of M1 as reported in various studies.

Table 1: Effects of M1 on Mitochondrial Morphology and Function

| Parameter | Cell/Animal Model | M1 Concentration/Dose | Duration | Observed Effect | Reference |

| Mitochondrial Elongation | Mfn1-/- & Mfn2-/- MEFs | EC50s = 5.3 & 4.42 µM | - | Induces mitochondrial elongation | [13] |

| Mitochondrial Elongation | Mitofusin-1 & -2 KO fibroblasts | 5-25 µM | 24 h | Promotes mitochondrial elongation | [7] |

| Mitochondrial Membrane Potential | BRIN-BD11 pancreatic beta cells | 20 µM | 12 h | Enhances from 0.29 to 0.5-fold | [7] |

| Oxygen Consumption Rate | Pancreatic beta cells | 20 µM | 12 h | Prevents impairment by cholesterol | [7] |

| Mito ROS | BRIN-BD11 pancreatic beta cells | 20 µM | 12 h | Decreases to 1.0±0.44 fold | [7] |

Table 2: Effects of M1 on Signaling and Protein Expression

| Parameter | Cell/Animal Model | M1 Concentration/Dose | Duration | Observed Effect | Reference |

| Mfn1, Mfn2, Opa1 Expression | TM3 cells | 1 µM | 12 h | Significantly increases expression | [7] |

| PI3K/AKT Pathway | CSE-treated BEAS-2B cells | - | - | Inhibits activation | [8] |

| IL-6, IL-8 Release | CSE-treated BEAS-2B cells | - | - | Significantly reduces release | [8][12] |

Table 3: In Vivo Effects of M1

| Parameter | Animal Model | M1 Dose | Administration Route | Observed Effect | Reference |

| Brain Damage | Rats with cardiac I/R injury | 2 mg/kg | i.v. | Significantly protects against brain damage | [4][7] |

| Cognitive Deficits | Rats with doxorubicin-induced chemobrain | 2 mg/kg | - | Improves novel object recognition | [13] |

Detailed Experimental Protocols

This section provides an overview of common methodologies used to assess the effects of M1.

Cell Culture and M1 Treatment

-

Cell Lines : Mouse Embryonic Fibroblasts (MEFs) (WT, Mfn1-/-, Mfn2-/-), BEAS-2B, TM3, SH-SY5Y, pancreatic beta cells (e.g., BRIN-BD11).

-

M1 Preparation : M1 is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM).[3][5] The stock solution is then diluted in cell culture medium to the desired working concentration (typically ranging from 1 to 25 µM).

-

Treatment Duration : Varies depending on the assay, commonly ranging from 12 to 48 hours.[1][7]

Diagram: General Experimental Workflow for In Vitro M1 Studies

Caption: A generalized workflow for studying the effects of M1 in vitro.

Assessment of Mitochondrial Morphology

-

Fluorescence Microscopy :

-

Cells are seeded on glass coverslips.

-

After M1 treatment, mitochondria are stained with a fluorescent probe such as MitoTracker Red CMXRos or by transfecting with a mitochondrial-targeted fluorescent protein (e.g., mito-GFP).

-

Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and mounted on slides.

-

Images are captured using a confocal or fluorescence microscope.

-

Mitochondrial morphology is quantified by classifying cells as having fragmented, intermediate, or tubular mitochondria.

-

Western Blotting for Protein Expression

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk or BSA.

-

The membrane is incubated with primary antibodies against proteins of interest (e.g., Mfn1, Mfn2, OPA1, p-AKT, AKT, GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software.

Measurement of Cellular Respiration (Seahorse Assay)

-

Cells are seeded in a Seahorse XF cell culture microplate.

-

After M1 treatment, the culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

The plate is incubated in a non-CO2 incubator to allow temperature and pH equilibration.

-

The plate is placed in a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Mitochondrial function can be further interrogated by sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A).

In Vivo Studies

-

Animal Models : Rats (e.g., Wistar, Sprague-Dawley) are commonly used for studies of cardiac ischemia/reperfusion injury and neuroprotection.

-

M1 Administration : M1 is typically administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a dose of around 2 mg/kg.[7][14]

-

Outcome Measures : Depending on the study, outcomes can include histological analysis of tissues, measurement of infarct size, behavioral tests (e.g., novel object recognition), and biochemical assays on tissue homogenates.

Conclusion and Future Directions

This compound is a powerful research tool and a promising therapeutic candidate. Its ability to modulate key signaling pathways, including those governing mitochondrial dynamics, cell survival, and inflammation, underscores the central role of mitochondrial health in cellular homeostasis. Future research should focus on elucidating the precise molecular target of M1, further characterizing its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic efficacy in a wider range of preclinical disease models. A deeper understanding of the intricate interplay between M1-induced mitochondrial fusion and downstream signaling will be crucial for translating the potential of this compound into clinical applications.

References

- 1. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 4. Mitochondrial Fusion Promoter Given During Ischemia Has Greater Neuroprotective Efficacy Than When Given at Onset of Reperfusion in Rats with Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

- 6. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OPA1 processing controls mitochondrial fusion and is regulated by mRNA splicing, membrane potential, and Yme1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitofusins and OPA1 Mediate Sequential Steps in Mitochondrial Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]

In Vitro Cellular Models for the Study of Influenza A Virus Matrix Protein M1

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular models and experimental methodologies used to investigate the influenza A virus Matrix Protein 1 (M1). M1 is a crucial structural component of the influenza A virus, playing a vital role in virus assembly, budding, and the nuclear export of viral ribonucleoproteins (vRNPs). Understanding the function of M1 within host cells is paramount for the development of novel antiviral therapeutics. This document details the cell lines in which M1 has been tested, provides summaries of quantitative data, outlines detailed experimental protocols, and includes visualizations of key biological pathways and experimental workflows.

Cellular Models for Influenza M1 Research

A variety of cell lines have been employed to study the function and localization of the influenza M1 protein. The choice of cell model often depends on the specific research question, such as viral replication dynamics, protein-protein interactions, or the screening of antiviral compounds.

Commonly Used Cell Lines:

-

Madin-Darby Canine Kidney (MDCK) Cells: These are the most widely used cells for the propagation and study of influenza virus.[1][2][3] Their high susceptibility to influenza infection allows for robust virus replication and high viral titers, making them ideal for vaccine production and antiviral testing.[2][4][5]

-

Vero Cells: Derived from the kidney of an African green monkey, Vero cells are another common choice for virus production, particularly for vaccine manufacturing, as they are a well-characterized cell line.[2]

-

Human Embryonic Kidney (HEK293) Cells: These cells are easily transfected and are often used for studies involving the expression of recombinant M1 protein and for investigating the effects of M1 on cellular pathways.[6]

-

CHO (Chinese Hamster Ovary) Cells: These cells have been used to create stable cell lines expressing recombinant M1 to study its role in vRNP export.

-

HeLa (Human Cervical Cancer) Cells: HeLa cells have been utilized in studies involving cell fusion to investigate the nuclear export of vRNPs.

-

CV-1 (Monkey Kidney) Cells: This fibroblast cell line has been used in transfection studies to investigate the nuclear localization signals of the M1 protein.

-

L929 (Mouse Fibroblast) Cells: These cells have been used in conjunction with HeLa cells in cell fusion assays.

-

AGE1.CR (Avian) Cells: These cells have been used in comparative studies to quantify viral protein dynamics.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the influenza M1 protein in various cellular models.

Table 1: Influenza A Virus Titers in MDCK Cells

| Virus Strain | Titer (PFU/ml) | Titer (TCID50/ml) | Reference |

| A/duck/Hokkaido/Vac-3/2007 (P22) | >2 x 10⁸ | Not Reported | [7] |

| Influenza A/Wisconsin/67/2005 HGR H3N2 | Not Reported | Up to 2 x 10⁹ | [4] |

Table 2: Absolute Quantification of M1 Protein in Different Cell Lines

| Cell Line | Seed Virus Adaptation | Maximum M1 Copies per Cell | Reference |

| MDCK | MDCK-adapted | ~5 x 10⁸ | [6] |

| AGE1.CR | MDCK-adapted | ~1 x 10⁸ | [6] |

| AGE1.CR | AGE1.CR-adapted | ~1 x 10⁹ | [6] |

| HEK293 | MDCK-adapted | ~1 x 10⁸ | [6] |

| HEK293 | HEK293-adapted | ~1 x 10⁹ | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of influenza M1 protein in cellular models.

MDCK Cell Culture and Influenza Virus Infection

This protocol describes the standard procedure for culturing MDCK cells and infecting them with influenza A virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Minimal Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Bovine Serum Albumin (BSA)

-

TPCK-treated trypsin

-

Gentamicin

-

Phosphate-Buffered Saline (PBS)

-

Influenza A virus stock

Procedure:

-

Cell Culture:

-

Virus Infection:

-

Grow MDCK cells to confluency in T-flasks or multi-well plates.[1]

-

Wash the confluent cell monolayer with serum-free MEM to remove any residual serum, which can inhibit trypsin activity.[2]

-

Dilute the influenza virus stock to the desired multiplicity of infection (MOI) in serum-free MEM. A typical MOI for high-titer virus production is 0.01, while for single-cycle replication studies, a higher MOI may be used.[3]

-

Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.[1][3]

-

After the adsorption period, remove the inoculum and wash the cells with serum-free MEM.

-

Add fresh serum-free MEM containing TPCK-treated trypsin (0.5-5 µg/ml) and 0.3% BSA.[9] Trypsin is essential for the cleavage of the hemagglutinin (HA) protein of many influenza strains, which is necessary for viral entry into host cells.[2]

-

Incubate the infected cells at 33-37°C for 48-72 hours.[1][8]

-

Harvest the supernatant containing the progeny virus.

-

Clarify the supernatant by centrifugation to remove cell debris.[8]

-

Aliquot and store the virus stock at -80°C.

-

Plaque Assay for Virus Titration

This protocol details the method for determining the infectious titer of an influenza virus stock in Plaque-Forming Units per milliliter (PFU/ml).

Materials:

-

Confluent MDCK cell monolayers in 6-well plates

-

Influenza virus stock

-

Serum-free MEM

-

TPCK-treated trypsin

-

Formaldehyde (B43269) (10%)

-

Crystal Violet solution (0.1%)

Procedure:

-

Prepare 10-fold serial dilutions of the virus stock in serum-free MEM.[7]

-

Wash the confluent MDCK cell monolayers with PBS.

-

Inoculate each well with 300 µl of a virus dilution and incubate at 35°C for 1 hour.[7]

-

Remove the inoculum and overlay the cells with 2 ml of a mixture of 2x MEM, agarose (final concentration 0.8%), and TPCK-treated trypsin (0.8 µg/ml).[7]

-

Incubate the plates at 35°C for 72 hours.[7]

-

Fix the cells by adding 10% formaldehyde to each well and incubating for at least 1 hour.

-

Remove the agarose overlay and stain the cells with 0.1% crystal violet solution for 10-15 minutes.[7]

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques (clear zones where cells have been lysed) in each well.

-

Calculate the virus titer (PFU/ml) using the following formula: Titer (PFU/ml) = (Number of plaques) / (Dilution factor x Volume of inoculum in ml)

Immunofluorescence Staining of M1 Protein

This protocol describes the visualization of M1 protein localization in infected cells. The choice of fixative is critical for accurate localization.

Materials:

-

Influenza virus-infected MDCK cells on coverslips

-

PBS

-

Fixative: Paraformaldehyde (4%) or Methanol (B129727) (-20°C)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against M1 protein

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Wash the infected cells on coverslips with PBS.

-

Fixation:

-

Wash the cells three times with PBS.

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.

-

Incubate with the primary anti-M1 antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving the influenza M1 protein and common experimental workflows.

Caption: Nuclear export of influenza virus ribonucleoproteins mediated by M1 and NEP.

References

- 1. pnas.org [pnas.org]

- 2. MDCK and Vero cells for influenza virus vaccine production: a one-to-one comparison up to lab-scale bioreactor cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. opendata.uni-halle.de [opendata.uni-halle.de]

- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 6. Quantification of intracellular influenza A virus protein dynamics in different host cells after seed virus adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The native structure of assembled influenza A virus M1 matrix protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunofluorescence imaging of the influenza virus M1 protein is dependent on the fixation method - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Known Protein Targets of Mitochondrial Fusion Promoter M1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial fusion promoter M1 is a synthetic hydrazone compound that has garnered significant interest for its ability to promote the fusion of fragmented mitochondria, a process crucial for maintaining mitochondrial health and cellular function. While its pro-fusion effects are well-documented, the precise molecular mechanisms and direct protein targets of M1 have remained a subject of investigation. This technical guide consolidates the current understanding of M1's protein targets, moving from initial hypotheses to the latest findings. A pivotal discovery has identified the NEET family of [2Fe-2S] cluster proteins, specifically mitoNEET (mNT/CISD1) and NAF-1 (CISD2), as direct molecular targets of M1. This guide provides a comprehensive overview of the experimental evidence, quantitative interaction data, and the signaling pathways modulated by M1, offering a valuable resource for researchers in mitochondrial biology and drug development.

Introduction

Mitochondrial dynamics, the continuous cycle of fusion and fission, are essential for mitochondrial quality control, distribution, and function. Dysregulation of these processes is implicated in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Small molecules that can modulate mitochondrial dynamics are therefore of significant therapeutic interest. This compound is one such molecule, demonstrated to induce mitochondrial elongation and restore function in various cellular and animal models.[1][2][3] Understanding the direct protein interactions of M1 is critical for elucidating its mechanism of action and for the rational design of next-generation therapeutics.

Known Protein Interactions of M1

Initial investigations into the protein targets of M1 explored several possibilities, including core components of the mitochondrial fusion machinery and other mitochondrial proteins. However, recent evidence has pinpointed the NEET family of iron-sulfur proteins as the primary direct targets of M1.

Direct Interaction with NEET Family Proteins: mitoNEET (mNT/CISD1) and NAF-1 (CISD2)

The most significant breakthrough in understanding M1's mechanism of action has been the discovery of its direct interaction with the NEET proteins, mitoNEET (mNT) and NAF-1.[4] These proteins are located on the outer mitochondrial membrane and the endoplasmic reticulum and play crucial roles in regulating iron and reactive oxygen species (ROS) homeostasis through the transfer of their [2Fe-2S] clusters.[5][6]

M1 has been shown to enhance the lability of the [2Fe-2S] clusters within these proteins. This interaction is thought to be the primary molecular event that triggers the downstream effects of M1.

Isothermal Titration Calorimetry (ITC) has been employed to quantify the binding affinity of M1 to NEET proteins. The following table summarizes the available quantitative data.

| Target Protein | Ligand | Method | Dissociation Constant (Kᵈ) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |

| mitoNEET (mNT) | M1 | ITC | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | [4] |

| NAF-1 | M1 | ITC | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | [4] |

Note: While the interaction has been confirmed, specific quantitative binding parameters from ITC were not available in the public search results. Researchers are encouraged to consult the primary literature for detailed thermodynamic data.

Indirect Effects on Mitochondrial Fusion Machinery

While not direct binding partners, the core proteins of the mitochondrial fusion machinery are significantly modulated by M1 treatment. The pro-fusion activity of M1 is dependent on the presence of these proteins.[7]

-

Mitofusins (Mfn1 and Mfn2): These dynamin-like GTPases are located on the outer mitochondrial membrane and are essential for outer membrane fusion.[8] M1 treatment has been shown to increase the expression levels of both Mfn1 and Mfn2 in some cellular contexts.[9]

-

Optic Atrophy 1 (OPA1): Another dynamin-like GTPase, OPA1, is located in the inner mitochondrial membrane and is critical for inner membrane fusion and cristae organization.[10] M1's effects on mitochondrial fusion are also dependent on OPA1.[11]

Debunked and Unconfirmed Targets

-

ATP Synthase Subunits: An early hypothesis suggested that the catalytic α and β subunits of ATP synthase might be targets of M1. However, subsequent studies have shown that M1 treatment does not alter the expression of these subunits, casting doubt on this hypothesis.

-

Protein Kinases: A high-throughput screening of M1 against a library of 468 human protein kinases did not reveal any significant interactions.

Signaling Pathways Modulated by M1

The interaction of M1 with NEET proteins initiates a cascade of downstream signaling events that ultimately lead to the observed cellular effects.

NEET Protein-Mediated Iron and ROS Homeostasis

By modulating the stability of the [2Fe-2S] clusters in mitoNEET and NAF-1, M1 influences cellular iron and ROS homeostasis. NEET proteins are proposed to function as sensors and regulators of mitochondrial iron and ROS levels.[6] The destabilization of their iron-sulfur clusters by M1 could initiate a signaling response to mitochondrial stress, leading to adaptive changes in mitochondrial dynamics.

Caption: Proposed signaling pathway of M1's interaction with NEET proteins.

PI3K/AKT Signaling Pathway

Several studies have reported that M1 can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[12][13] The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival.[14] The inhibition of this pathway by M1 may contribute to its therapeutic effects in certain disease models. The link between NEET proteins and the PI3K/AKT pathway has also been suggested, indicating a potential mechanism for M1's inhibitory effect.[1][9]

Caption: M1's inhibitory effect on the PI3K/AKT signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the interaction between M1 and its protein targets.

Isothermal Titration Calorimetry (ITC) for M1-NEET Binding

ITC directly measures the heat changes that occur during a biomolecular interaction, allowing for the determination of binding affinity (Kᵈ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16][17]

Protocol:

-

Sample Preparation:

-

Purify recombinant human mitoNEET and NAF-1 proteins to >95% purity.

-

Prepare a stock solution of M1 in a suitable solvent (e.g., DMSO) and dilute it into the same buffer as the protein solution. The final DMSO concentration should be identical in both the protein and M1 solutions to minimize heats of dilution.

-

Dialyze the protein extensively against the chosen experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Degas all solutions thoroughly before use.

-

-

ITC Experiment:

-

Load the protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.

-

Load the M1 solution (typically 10-20 times the protein concentration) into the injection syringe.

-

Perform a series of injections (e.g., 2 µL each) of the M1 solution into the protein solution at a constant temperature (e.g., 25°C).

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change per injection.

-

Subtract the heat of dilution, determined by injecting M1 into the buffer alone.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kᵈ, n, ΔH, and ΔS).

-

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

UV-Visible Spectroscopy for [2Fe-2S] Cluster Lability

The [2Fe-2S] clusters in NEET proteins have a characteristic absorbance spectrum in the UV-visible range. The stability of these clusters can be monitored by tracking changes in this absorbance over time in the presence of a destabilizing agent like M1.[18][19][20][21]

Protocol:

-

Sample Preparation:

-

Prepare purified holo-NEET protein (containing the [2Fe-2S] cluster) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Prepare a stock solution of M1 in a compatible solvent.

-

-

Spectroscopic Measurement:

-

Record the baseline UV-Vis spectrum of the holo-NEET protein solution from 300 to 700 nm. The oxidized [2Fe-2S] cluster typically shows absorption peaks around 340 nm and 460 nm.

-

Add M1 to the protein solution to the desired final concentration.

-

Immediately begin recording spectra at regular time intervals (e.g., every 5 minutes) at a constant temperature.

-

-

Data Analysis:

-

Monitor the decrease in absorbance at the characteristic wavelengths of the [2Fe-2S] cluster over time.

-

Plot the absorbance at a specific wavelength (e.g., 460 nm) as a function of time.

-

The rate of absorbance decrease reflects the rate of cluster destabilization.

-

Caption: Workflow for UV-Visible spectroscopy to assess [2Fe-2S] cluster lability.

Conclusion and Future Directions

The identification of NEET proteins as direct targets of this compound represents a significant advancement in our understanding of its mechanism of action. The ability of M1 to modulate the stability of the [2Fe-2S] clusters in these proteins provides a molecular basis for its observed effects on mitochondrial dynamics and cellular signaling.

Future research should focus on:

-

Detailed Structural Analysis: Obtaining a high-resolution co-crystal structure of M1 bound to a NEET protein would provide invaluable insights into the precise binding mode and the mechanism of cluster destabilization.

-

Quantitative Binding Kinetics: Comprehensive ITC studies are needed to fully characterize the thermodynamics of the M1-NEET interaction.

-

Elucidating Downstream Pathways: Further investigation is required to fully map the signaling cascades that are initiated by the M1-NEET interaction and lead to the modulation of the PI3K/AKT pathway and the expression of mitochondrial fusion proteins.

-

Therapeutic Development: A deeper understanding of the structure-activity relationship of M1 and its derivatives could facilitate the development of more potent and specific modulators of NEET protein function for therapeutic applications.

This technical guide provides a current and comprehensive overview of the known protein targets of M1, with a focus on the well-supported interaction with NEET proteins. This information is intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of mitochondrial biology and to develop novel therapies for mitochondria-related diseases.

References

- 1. Interactions between mitoNEET and NAF-1 in cells | PLOS One [journals.plos.org]

- 2. Interactions between mitoNEET and NAF-1 in cells [repository.rice.edu]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Interactions between mitoNEET and NAF-1 in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEET Proteins: A New Link Between Iron Metabolism, Reactive Oxygen Species, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OPA1 requires mitofusin 1 to promote mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. The Balance of MFN2 and OPA1 in Mitochondrial Dynamics, Cellular Homeostasis, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OPA1 disease-causing mutants have domain-specific effects on mitochondrial ultrastructure and fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 18. Cancer-Related NEET Proteins Transfer 2Fe-2S Clusters to Anamorsin, a Protein Required for Cytosolic Iron-Sulfur Cluster Biogenesis | PLOS One [journals.plos.org]

- 19. Cancer-Related NEET Proteins Transfer 2Fe-2S Clusters to Anamorsin, a Protein Required for Cytosolic Iron-Sulfur Cluster Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Role of Mitofusins in M1 Macrophage Polarization: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The polarization of macrophages into a pro-inflammatory M1 phenotype is a critical event in the innate immune response. Emerging evidence has highlighted the intricate relationship between cellular metabolism, mitochondrial dynamics, and macrophage effector functions. This technical guide delves into the current understanding of how M1 polarization influences and is influenced by the levels and activity of mitofusins, key proteins governing mitochondrial fusion.

M1 Polarization and Its Impact on Mitofusin Levels

Classical M1 polarization, typically induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), triggers a metabolic shift towards glycolysis and is associated with distinct changes in mitochondrial morphology. While some studies report mitochondrial fragmentation in M1 macrophages, others have observed an elongated mitochondrial network, suggesting that the dynamics are complex and potentially context-dependent.[1][2][3]

Mitofusin 2 (Mfn2) expression is notably modulated during M1 polarization. Pro-inflammatory stimuli like LPS have been shown to induce Mfn2 expression in macrophages.[4][5] This upregulation suggests a functional role for Mfn2 in the M1 inflammatory response.

Quantitative Analysis of Mitofusin Expression in M1 Macrophages

| Condition | Mitofusin Measured | Cell Type | Observed Change | Reference |

| LPS Stimulation | Mfn2 | Macrophages | Increased expression | [4][5] |

| LPS + IFN-γ Stimulation | Mfn1 | Bone Marrow-Derived Macrophages (BMDMs) | Degradation | [6] |

| M1 Polarization | Mfn2 | Macrophages | Highly expressed upon immune stress signals | [7] |

The Functional Consequences of Altered Mitofusin Activity in M1 Macrophages

Mitofusins, particularly Mfn2, are not merely structural components but active participants in signaling pathways that dictate macrophage function. The modulation of mitofusin levels and activity during M1 polarization has profound effects on cytokine production, reactive oxygen species (ROS) generation, and antimicrobial responses.

Myeloid-specific deficiency of Mfn2 has been shown to impair the production of pro-inflammatory cytokines and nitric oxide.[8][9] Furthermore, Mfn2 is essential for mitochondrial ROS production in response to pro-inflammatory stimuli.[4][7] This is critical as mitochondrial ROS can act as signaling molecules to activate pro-inflammatory pathways.[10]

However, the role of Mfn2 is not without complexity. Some studies have reported that Mfn2 deficiency can lead to pro-inflammatory effects, suggesting a nuanced role for this protein in regulating inflammation.[11][12][13]

Functional Impact of Mitofusin Modulation

| Mitofusin Alteration | Functional Outcome in Macrophages | Key Findings | Reference |

| Mfn2 Deficiency | Impaired pro-inflammatory cytokine and nitric oxide production | Mfn2 is required for robust M1-type inflammatory responses. | [8][9] |

| Mfn2 Deficiency | Decreased mitochondrial ROS production | Mfn2 is necessary for the adaptation of mitochondrial respiration and ROS generation under stress. | [4][7] |

| Mfn2 Deficiency | Dysfunctional autophagy, apoptosis, and phagocytosis | Mfn2 plays a broad role in essential macrophage innate immune functions. | [4][7][8] |

| Mfn1 Silencing | Impaired mycobactericidal activity | Mfn1-mediated mitochondrial fusion enhances ATP production required for autophagy-dependent killing of Mycobacterium tuberculosis. | [14] |

| Mfn2 Deficiency | Potentiated zymosan-elicited inflammatory responses | MFN2 deficiency enhanced TLR2-dependent responses. | [11][12][13] |

Signaling Pathways at the Interface of M1 Polarization and Mitofusin Activity

Several signaling pathways converge on mitochondria to regulate macrophage polarization and are, in turn, affected by mitofusin-mediated mitochondrial dynamics.

The JAK2/STAT3 pathway has been implicated in regulating mitochondrial dynamics. Inhibition of this pathway can lead to reduced expression of OPA1, another key mitochondrial fusion protein, resulting in mitochondrial fragmentation and activation of the cGAS/STING pathway due to mtDNA leakage.[15]

The cGAS/STING pathway , a critical sensor of cytosolic DNA, can be activated by the release of mitochondrial DNA from damaged mitochondria, a process influenced by the balance of mitochondrial fission and fusion.[16] This can lead to a potent pro-inflammatory response.

The NF-κB signaling pathway , a central regulator of inflammation, is also intertwined with mitochondrial dynamics. Mitochondrial ROS, the production of which is influenced by Mfn2, can activate NF-κB.[10][17]

Visualization of Key Signaling Pathways